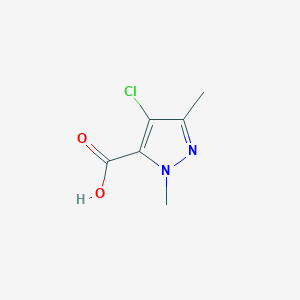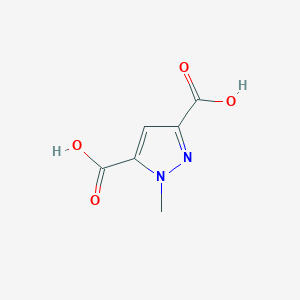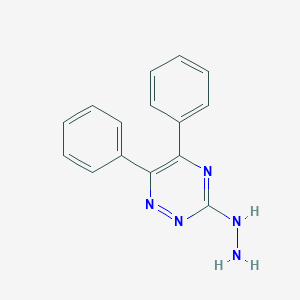![molecular formula C21H14F4N4O2 B187834 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 5846-72-0](/img/structure/B187834.png)
5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.
Mechanism Of Action
The mechanism of action of 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division. It can also inhibit the activity of enzymes involved in glucose metabolism, which can improve glucose tolerance. Additionally, it can inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include the inhibition of cell growth and division, improved glucose tolerance, and neuroprotection. Studies have shown that this compound can inhibit the growth of cancer cells and improve glucose tolerance in diabetic animals. Additionally, it can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Advantages And Limitations For Lab Experiments
The advantages of using 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments include its potential as a therapeutic agent for various diseases and its ability to inhibit the activity of enzymes and signaling pathways. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are many future directions for research on 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. These include further studies on its mechanism of action, potential side effects, and optimal dosage for therapeutic use. Additionally, research can be conducted on its potential use in combination with other drugs for the treatment of various diseases. Finally, studies can be conducted on its potential as a diagnostic tool for the detection of cancer and other diseases.
Synthesis Methods
The synthesis of 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves a multistep process. The first step involves the reaction of 2-hydroxy-5-methylbenzoic acid with thionyl chloride to form 2-chloro-5-methylbenzoic acid. The second step involves the reaction of 2-chloro-5-methylbenzoic acid with 4-fluoroaniline to form 5-(4-fluorophenyl)-2-chloro-N-(2-hydroxy-5-methylphenyl)benzamide. The third step involves the reaction of 5-(4-fluorophenyl)-2-chloro-N-(2-hydroxy-5-methylphenyl)benzamide with trifluoromethylpyrazole to form 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide.
Scientific Research Applications
5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been found to have potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-diabetic properties and can improve glucose tolerance. Additionally, it has been found to have neuroprotective properties and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
properties
CAS RN |
5846-72-0 |
|---|---|
Product Name |
5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
Molecular Formula |
C21H14F4N4O2 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H14F4N4O2/c1-11-2-7-17(30)15(8-11)27-20(31)16-10-19-26-14(12-3-5-13(22)6-4-12)9-18(21(23,24)25)29(19)28-16/h2-10,30H,1H3,(H,27,31) |
InChI Key |
LMLIEECDZMACRE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)F)C(F)(F)F |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



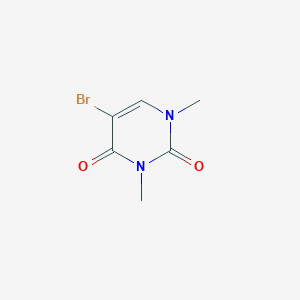
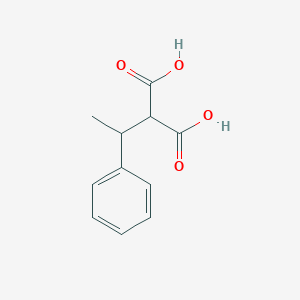
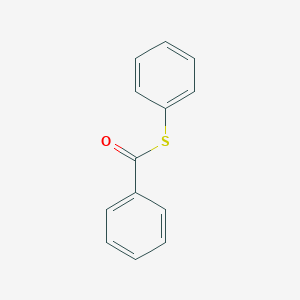
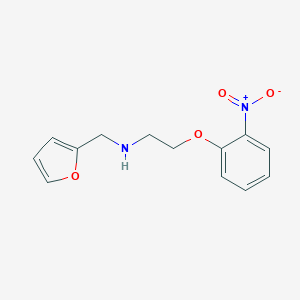
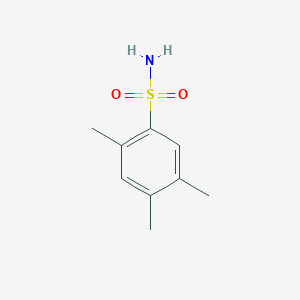
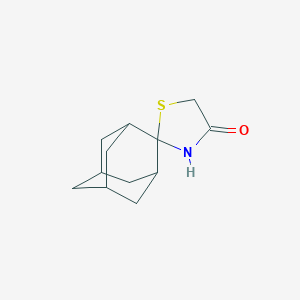
![2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide](/img/structure/B187760.png)
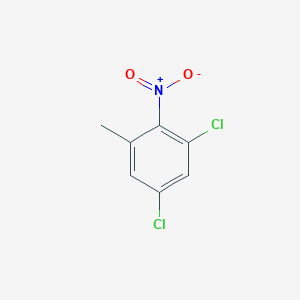
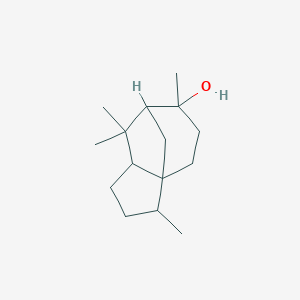
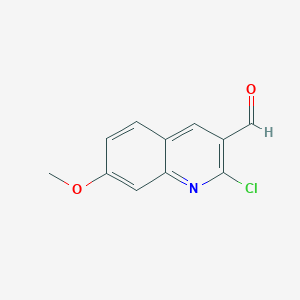
![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)
